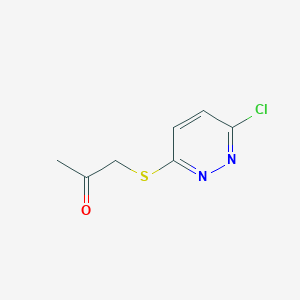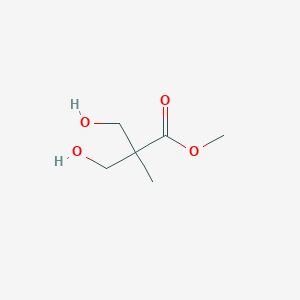
Methyl 2,2-bis(hydroxymethyl)propionate
概要
説明
Methyl 2,2-bis(hydroxymethyl)propionate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of hydroxymethyl groups, which are pivotal in its reactivity and utility in the synthesis of complex molecules and polymers.
Synthesis Analysis
The synthesis of related bis(hydroxymethyl) compounds has been explored in several studies. For instance, the synthesis of bis(propionates) through non-aldol aldol chemistry has been described, where epoxy alcohols were converted into mesylates and then rearranged to yield the desired products . Another study focused on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting the use of hydroxymethyl groups in the creation of novel polyesters . Additionally, the synthesis of 2,2-bis(hydroxymethyl) propionic acid (DMPA) from propyl aldehyde, formaldehyde, and hydrogen peroxide through aldol condensation and oxidation reactions has been reported, providing insight into the synthesis of bis(hydroxymethyl) compounds .
Molecular Structure Analysis
The molecular structure of compounds containing bis(hydroxymethyl) groups has been analyzed using various techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate, a related compound, was determined using X-ray crystallography, revealing intermolecular hydrogen bonds . Similarly, the crystal and molecular structure of 2,2-bis(hydroxymethyl)propionic acid was elucidated, showing its potential as an anionic oxygen tripod ligand for metal ions .
Chemical Reactions Analysis
Bis(hydroxymethyl) compounds participate in various chemical reactions due to their functional groups. The synthesis of derivatives such as methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) using Diels-Alder reactions has been explored for potential antitumor applications, although some derivatives were found to be inactive against certain leukemia cells . The reactivity of bis(hydroxymethyl) groups in hydrogen bonding has also been studied, with molecules like 2-(hydroxymethyl)-1,3-propanediol forming sheets linked by hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(hydroxymethyl) compounds are influenced by their molecular structure. The study of hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol revealed hydrogen-bonding networks resulting in sheet-like structures, which could affect the material properties of these compounds . The effects of methylene units in the dicarboxylic segments on the physical properties of furan polyesters based on bis(hydroxymethyl)furan were also discussed, indicating the importance of structural variations on the properties of the resulting polymers .
科学的研究の応用
1. Hyperbranched Polyester Polyols and Polycarboxylic Acids
Methyl 2,2-bis(hydroxymethyl)propionate is used in synthesizing new amino and carboxy derivatives as models of terminal fragments of hyperbranched polyester polyamines and polycarboxylic acids. These derivatives are significant for studying the spectral characteristics of modified hyperbranched polyesters polyols (Kutyreva et al., 2015).
2. Polymerization and Structural Studies in Hyperbranched Polymers
The compound plays a crucial role in the polymerization of hyperbranched polyesters. Studies on the structure buildup in these polymers from 2,2-bis(hydroxymethyl)propionic acid reveal insights into the polymerization process, branching, and the effects of heat treatment on the composition of the polymer (Magnusson et al., 2000).
3. Biomedical Applications
Methyl 2,2-bis(hydroxymethyl)propionate-based cyclic carbonate monomers have been extensively researched in biomedical fields. These monomers and their copolymers find applications in drug delivery and nanotechnology, owing to their biocompatibility and high drug loading capacity (Ansari et al., 2021).
4. Adsorption Properties for Heavy Metal Ions
The hyperbranched aliphatic polyester grafted from this compound demonstrates significant adsorption properties for heavy metal ions, highlighting its potential in environmental applications (Liu & Wang, 2007).
5. Antimicrobial Nanoarchitectures
It is also used in the synthesis of sterically hindered aliphatic polyamide dendrimers. These dendrimers exhibit antimicrobial activity and are stable both enzymatically and hydrolytically, indicating their potential in nanomedicine applications (Jishkariani et al., 2017).
6. Synthesis of Amphiphilic Hyperbranched Copolymers
The compound is integral in synthesizing amphiphilic hyperbranched copolymers with applications in drug delivery, bio-imaging, and nanoparticle preparation. These copolymers, due to their unique architecture, are crucial in various biomedical applications (Zhang, Dai, & Dai, 2020).
7. Macroscopic Self-assembly in Hyperbranched Polyesters
Research on the self-assembly of hyperbranched polyesters synthesized from this compound has revealed methods to create well-defined macroscopic structures. These findings are valuable in the field of material science and nanotechnology (Jiang et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPEDPOJQCJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066273 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-bis(hydroxymethyl)propionate | |
CAS RN |
17872-55-8 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17872-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017872558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S3GU3B2UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

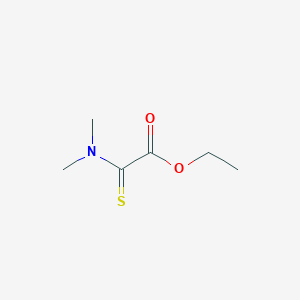
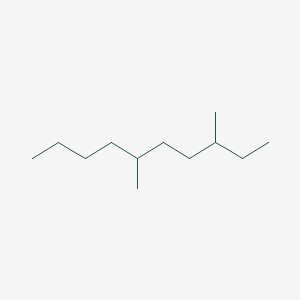
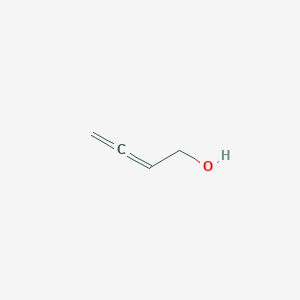
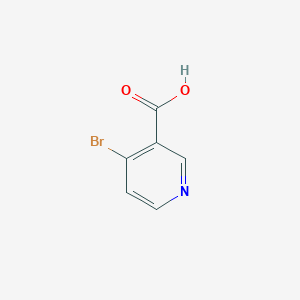
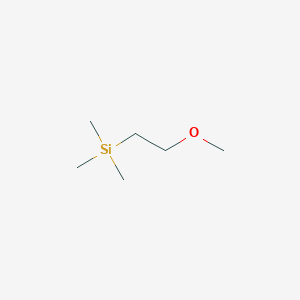
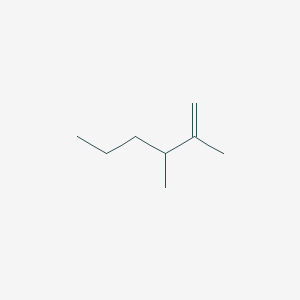
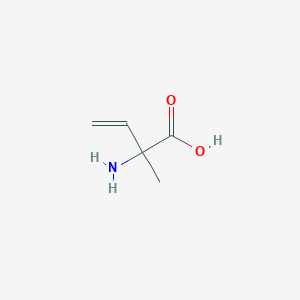
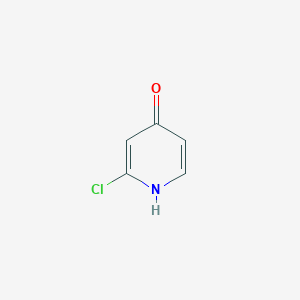
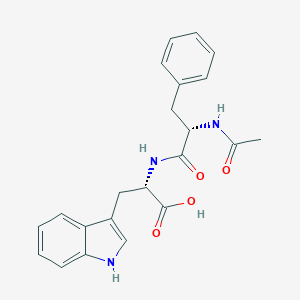
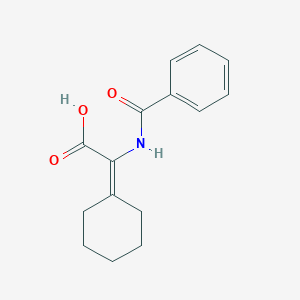
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
